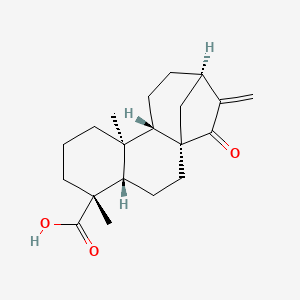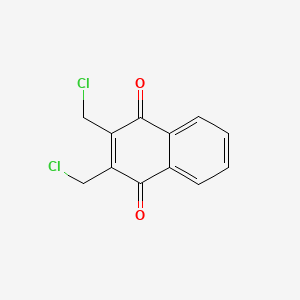
2,3-Bis(chloromethyl)-1,4-naphthoquinone
Übersicht
Beschreibung
2,3-Bis(chloromethyl)-1,4-naphthoquinone, also known as DCBQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DCBQ is a naphthoquinone derivative that contains two chloromethyl groups, which makes it highly reactive and capable of forming covalent bonds with biological molecules.
Wirkmechanismus
The mechanism of action of 2,3-Bis(chloromethyl)-1,4-naphthoquinone involves its ability to form covalent bonds with biological molecules, particularly amino groups in proteins and peptides. The chloromethyl groups of 2,3-Bis(chloromethyl)-1,4-naphthoquinone react with the nucleophilic amino groups to form stable adducts, which can alter the function and structure of the target molecule. In the case of enzyme inhibition, 2,3-Bis(chloromethyl)-1,4-naphthoquinone can irreversibly bind to active site residues and block enzyme activity, leading to a loss of function.
Biochemische Und Physiologische Effekte
2,3-Bis(chloromethyl)-1,4-naphthoquinone has been shown to have a variety of biochemical and physiological effects, depending on the target molecule and concentration used. In general, 2,3-Bis(chloromethyl)-1,4-naphthoquinone can cause protein denaturation and aggregation, leading to a loss of function. 2,3-Bis(chloromethyl)-1,4-naphthoquinone can also induce oxidative stress and DNA damage, which can lead to cell death. However, at lower concentrations, 2,3-Bis(chloromethyl)-1,4-naphthoquinone has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in certain disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Bis(chloromethyl)-1,4-naphthoquinone in lab experiments is its high reactivity and specificity for amino groups in proteins and peptides. This allows for site-specific labeling and modification, which can be useful for studying protein function and structure. However, the high reactivity of 2,3-Bis(chloromethyl)-1,4-naphthoquinone can also lead to non-specific binding and cross-linking, which can complicate data interpretation. Another limitation of using 2,3-Bis(chloromethyl)-1,4-naphthoquinone is its potential toxicity and mutagenicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 2,3-Bis(chloromethyl)-1,4-naphthoquinone, including the development of new synthesis methods and the exploration of its potential therapeutic applications. One area of interest is the use of 2,3-Bis(chloromethyl)-1,4-naphthoquinone as a tool for targeted drug delivery, by conjugating it to drugs or nanoparticles. Another area of interest is the development of 2,3-Bis(chloromethyl)-1,4-naphthoquinone-based sensors for detecting biological molecules, such as enzymes or reactive oxygen species. Overall, 2,3-Bis(chloromethyl)-1,4-naphthoquinone has the potential to be a valuable tool in scientific research and drug development, with further exploration of its properties and applications.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(chloromethyl)-1,4-naphthoquinone has been used in a variety of scientific research applications, including bioconjugation, protein labeling, and enzyme inhibition. Due to its highly reactive chloromethyl groups, 2,3-Bis(chloromethyl)-1,4-naphthoquinone can form covalent bonds with amino groups in proteins and peptides, allowing for site-specific labeling and modification. 2,3-Bis(chloromethyl)-1,4-naphthoquinone has also been used as a tool for studying enzyme mechanisms and inhibition, as it can irreversibly bind to active site residues and block enzyme activity.
Eigenschaften
IUPAC Name |
2,3-bis(chloromethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYQVIJEJDNZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185472 | |
| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(chloromethyl)-1,4-naphthoquinone | |
CAS RN |
31581-11-0 | |
| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31581-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031581110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



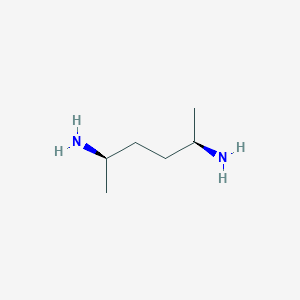
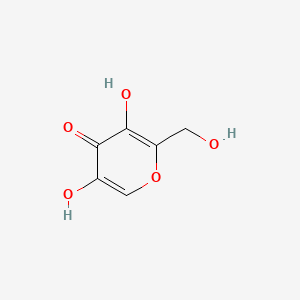
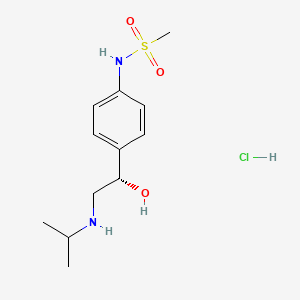

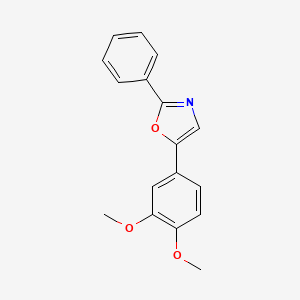
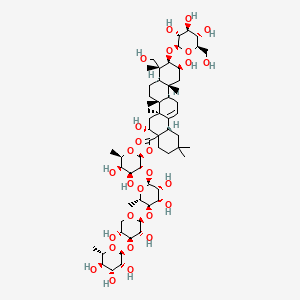
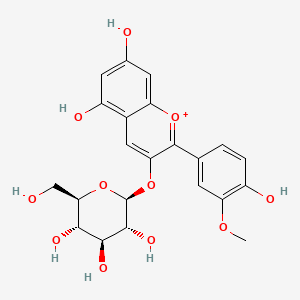
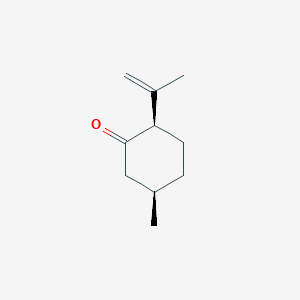
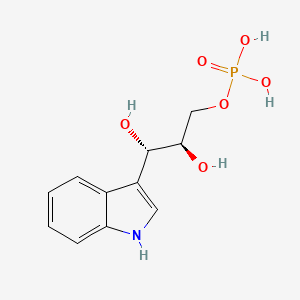
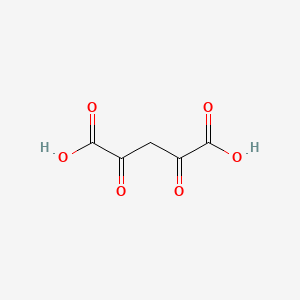
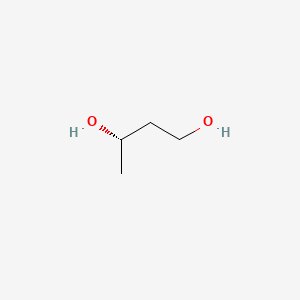
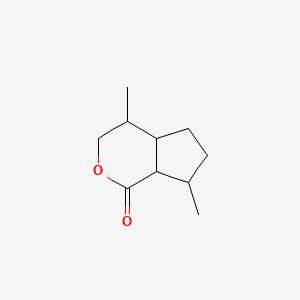
![2-Amino-7-methyl-4-phenyl-thieno[2,3-b;4,5-b']dipyridine-3-carbonitrile](/img/structure/B1200974.png)
